molecular formula C10H7ClN2O2 B577430 Methyl 2-chloroquinazoline-5-carboxylate CAS No. 1221288-22-7

Methyl 2-chloroquinazoline-5-carboxylate

Cat. No.: B577430
CAS No.: 1221288-22-7
M. Wt: 222.628
InChI Key: ZUJJYZRHYQSTIO-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloroquinazoline-5-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-5-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazoline: A precursor in the synthesis of methyl 2-chloroquinazoline-5-carboxylate.

    Quinazoline-5-carboxylic acid: An oxidation product of this compound.

    Dihydroquinazoline derivatives: Reduction products of this compound.

Uniqueness

This compound is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in the synthesis of diverse compounds. Its ability to serve as a building block for pharmaceuticals and materials science applications highlights its importance in research and industry .

Properties

IUPAC Name

methyl 2-chloroquinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJJYZRHYQSTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725521
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-22-7
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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